REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5](O)=O.ClC(OCC)=O.C([N:20](CC)CC)C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.N1C=CC=CC=1.[OH-].[Na+]>O1CCCC1.O1CCCC1.CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]#[N:20] |f:5.6,8.9|
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Name
|
|
Quantity
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22.3 g
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Type
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reactant
|
Smiles
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OC=1C=C(C(=O)O)C=CC1I
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
19.7 mL
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Type
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reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
21.8 mL
|
Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tetrahydrofuran methanol
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO
|
Type
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CUSTOM
|
Details
|
After stirring for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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the obtained triethylamine hydrochloride was taken by the filtration
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Type
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ADDITION
|
Details
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The filtrate was added to 300 ml of tetrahydrofuran solution, in which ammonia
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Type
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CUSTOM
|
Details
|
had been bubbled, at 0° C
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 450 ml of dioxane
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with chloroform as the extractant by an ordinary method
|
Type
|
CUSTOM
|
Details
|
to obtain an oily residue
|
Type
|
STIRRING
|
Details
|
After stirring under these conditions for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
treated with ethyl acetate as the extractant by an ordinary method
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by the silica gel column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |